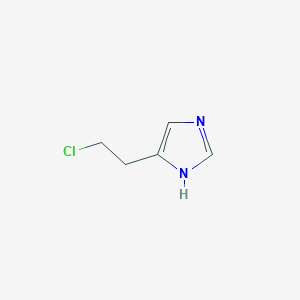

4-(2-chloroethyl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chloroethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c6-2-1-5-3-7-4-8-5/h3-4H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBSKUABXVDRGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80330256 | |

| Record name | 4-(2-chloroethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13518-55-3 | |

| Record name | 4-(2-chloroethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-chloroethyl)-1H-imidazole from Histamine

This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of 4-(2-chloroethyl)-1H-imidazole, a valuable building block in medicinal chemistry, starting from the readily available biogenic amine, histamine. The content is structured to provide not just a procedural outline, but a deep understanding of the chemical principles and practical considerations necessary for successful synthesis in a research and development setting.

Introduction: Strategic Importance and Synthetic Rationale

4-(2-chloroethyl)-1H-imidazole is a key intermediate in the synthesis of a wide range of pharmacologically active compounds. The imidazole scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs.[1][2][3] The chloroethyl side chain provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of more complex molecular architectures, particularly in the development of histamine receptor antagonists.[4][5]

Histamine, or 4-(2-aminoethyl)imidazole, serves as an ideal starting material.[6] Its structure already contains the core imidazole and ethyl components. The primary synthetic challenge, therefore, lies in the selective and efficient conversion of the primary amino group into a chloro group.

A direct one-step conversion via a Sandmeyer-type reaction on the aliphatic amine is theoretically possible but often fraught with challenges, including the instability of the aliphatic diazonium salt intermediate.[7] A more robust and reproducible two-step strategy is preferred in a laboratory setting. This approach first converts the amine to a more stable hydroxyl group, which is then subsequently chlorinated. This guide will focus on this reliable two-step pathway:

-

Step 1: Deamination-Hydroxylation: Conversion of histamine to 2-(1H-imidazol-4-yl)ethan-1-ol.

-

Step 2: Chlorination: Conversion of 2-(1H-imidazol-4-yl)ethan-1-ol to the target compound, 4-(2-chloroethyl)-1H-imidazole.

This method offers superior control over reaction conditions and generally results in higher overall yields and purity.

Part 1: Synthesis of 2-(1H-imidazol-4-yl)ethan-1-ol via Diazotization

The initial transformation hinges on the conversion of the primary amine of histamine into a diazonium salt, which is then hydrolyzed in situ to the corresponding alcohol.

Reaction Principle: The Causality Behind the Method

The reaction of a primary amine with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures produces a diazonium salt.[7] While aromatic diazonium salts can be relatively stable, their aliphatic counterparts are notoriously unstable and readily lose dinitrogen gas (N₂) to form a carbocation.[7] This high reactivity is harnessed to our advantage. In an aqueous medium, the carbocation is rapidly trapped by water, leading to the formation of the alcohol.

Controlling the temperature is the most critical parameter in this step. The reaction is initiated at 0-5 °C to ensure the controlled formation of the diazonium intermediate and to prevent undesired side reactions. Subsequent warming allows for the smooth decomposition of the diazonium salt and the formation of the alcohol.

Visualizing the Pathway: From Amine to Alcohol

Caption: Reaction pathway for the conversion of histamine to its alcohol analog.

Detailed Experimental Protocol: Step 1

Materials:

-

Histamine dihydrochloride

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ice bath, magnetic stirrer, dropping funnel, round-bottom flask, separatory funnel, rotary evaporator.

Procedure:

-

Preparation of Histamine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve histamine dihydrochloride in deionized water and concentrated HCl. The acid ensures the formation of nitrous acid from NaNO₂ and protonates the amine group.

-

Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring. Maintaining this temperature is critical for the stability of the diazonium salt intermediate.

-

Diazotization: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the cold histamine solution using a dropping funnel over a period of 30-45 minutes. Ensure the temperature of the reaction mixture does not rise above 5 °C. A slight excess of nitrous acid can be tested for using starch-iodide paper.

-

Hydrolysis: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the mixture to slowly warm to room temperature. Subsequently, gently heat the solution to 40-50 °C for 1-2 hours to ensure the complete decomposition of the diazonium salt to the alcohol. Vigorous nitrogen evolution will be observed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium carbonate or a concentrated solution of sodium hydroxide until the pH is ~8-9.

-

Extraction: Transfer the neutralized aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The multiple extractions are necessary to ensure complete recovery of the polar alcohol product.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(1H-imidazol-4-yl)ethan-1-ol, typically as a viscous oil or a low-melting solid.

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Quantitative Data Summary: Step 1

| Parameter | Value | Rationale |

| Histamine:NaNO₂ Molar Ratio | 1 : 1.1 | A slight excess of NaNO₂ ensures complete diazotization. |

| Reaction Temperature | 0-5 °C (addition), 40-50 °C (hydrolysis) | Low temperature stabilizes the diazonium salt; heating promotes hydrolysis. |

| Reaction Time | ~3-4 hours | Includes addition, stirring, and hydrolysis phases. |

| Typical Yield | 50-65% | Yields can vary based on precise temperature control and work-up efficiency. |

Part 2: Chlorination of 2-(1H-imidazol-4-yl)ethan-1-ol

The second stage of the synthesis involves the conversion of the primary alcohol, synthesized in Part 1, into the target alkyl chloride using thionyl chloride.

Reaction Principle: The Causality Behind the Method

Thionyl chloride (SOCl₂) is an excellent reagent for converting alcohols to alkyl chlorides.[8][9][10] The reaction proceeds via the formation of a chlorosulfite ester intermediate. The chloride ion then displaces the chlorosulfite group. This process is highly efficient because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are expelled from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.[9] The reaction is typically performed in an inert solvent, and often under reflux, to ensure it goes to completion.

Visualizing the Workflow: From Alcohol to Chloride

Caption: Experimental workflow for the chlorination of 2-(1H-imidazol-4-yl)ethan-1-ol.

Detailed Experimental Protocol: Step 2

Materials:

-

2-(1H-imidazol-4-yl)ethan-1-ol (from Step 1)

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for reflux and extraction.

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude or purified 2-(1H-imidazol-4-yl)ethan-1-ol in anhydrous dichloromethane.

-

Addition of Thionyl Chloride: Cool the flask in an ice bath. Add thionyl chloride dropwise to the stirred solution. This reaction is exothermic, and slow addition is necessary to maintain control.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 40 °C for DCM) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Neutralization: Slowly add saturated sodium bicarbonate solution to the mixture until gas evolution ceases and the aqueous layer is basic (pH ~8).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(2-chloroethyl)-1H-imidazole.

-

Purification: The final product can be purified by column chromatography or recrystallization from a suitable solvent system to yield the pure product, often isolated as its hydrochloride salt for improved stability.[11]

Quantitative Data Summary: Step 2

| Parameter | Value | Rationale |

| Alcohol:SOCl₂ Molar Ratio | 1 : 1.2 - 1.5 | A moderate excess of SOCl₂ ensures complete conversion of the alcohol. |

| Reaction Temperature | 0 °C (addition), Reflux (~40 °C) | Controls initial exothermicity and then drives the reaction to completion. |

| Reaction Time | ~3-4 hours | Sufficient time for complete chlorination under reflux. |

| Typical Yield | 75-85% | This reaction is generally high-yielding. |

Conclusion and Outlook

The described two-step synthesis provides a reliable and scalable method for producing 4-(2-chloroethyl)-1H-imidazole from histamine. By leveraging a controlled diazotization-hydrolysis followed by a robust chlorination with thionyl chloride, researchers can access this important synthetic intermediate with good overall yield and purity. This protocol is designed to be self-validating, with clear checkpoints and purification steps, ensuring that drug development professionals can confidently produce the target molecule for further elaboration in their discovery programs.

References

-

Wikipedia. Sandmeyer reaction. [Link]

-

Verma, A., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

Thomas, E. L., et al. (2000). Myeloperoxidase-catalyzed Chlorination of Histamine by Stimulated Neutrophils. Inflammation Research. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

- Google Patents.Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.

- Google Patents.Continuous process for the preparation of 2-(1h-imidazol-4-yl) ethanamine and pharmaceutically acceptable salts thereof.

-

Belfilali, A., et al. (2015). Crystal structure of 2-(1H-imidazol-4-yl)ethanaminium chloride. Acta Crystallographica Section E. [Link]

-

Li, Y., et al. (2020). Synthesis of anti-allergic drugs. Bioorganic & Medicinal Chemistry. [Link]

-

Leurs, R., et al. (1994). Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles. Journal of Medicinal Chemistry. [Link]

-

Kamal, A., et al. (2015). Imidazole and its derivatives as potential candidates for drug development. ResearchGate. [Link]

-

De Vita, D., et al. (2015). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. [Link]

-

ResearchGate. Thionyl Chloride - A Versatile Reagent. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]

- Google Patents.

- Google Patents.Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

-

Khan, I., et al. (2024). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. Scientific Reports. [Link]

-

Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry. [Link]

-

Chemsrc. 4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride. [Link]

-

Chemical Technology Co.,LTD. 4-(2-chloro-ethyl)-1h-imidazole hcl. [Link]

-

Hill, S. J., et al. (1998). Development of a sensitive and quantitative analytical method for 1H-4-substituted imidazole histamine H3-receptor antagonists utilizing high-performance liquid chromatography and dabsyl derivatization. Journal of Chromatography B. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a sensitive and quantitative analytical method for 1H-4-substituted imidazole histamine H3-receptor antagonists utilizing high-performance liquid chromatography and dabsyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of anti-allergic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diazotisation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. US20080228016A1 - Method for Chlorinating Alcohols - Google Patents [patents.google.com]

- 10. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]

- 11. 4-(2-CHLORO-ETHYL)-1H-IMIDAZOLE HCL, CasNo.6429-10-3 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(2-chloroethyl)-1H-imidazole

This guide provides a comprehensive technical overview of the spectroscopic data for 4-(2-chloroethyl)-1H-imidazole, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and analytical characterization of this compound.

Introduction: The Significance of 4-(2-chloroethyl)-1H-imidazole

4-(2-chloroethyl)-1H-imidazole serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. The imidazole ring is a common heterocyclic motif found in numerous natural products and medicinal drugs, known for a wide range of biological activities.[1][2] The presence of the reactive chloroethyl side chain allows for further molecular elaboration, making it a versatile precursor. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and structural integrity before its use in multi-step syntheses. This guide will detail the expected spectroscopic signatures of this compound, providing a foundational reference for its analysis.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 4-(2-chloroethyl)-1H-imidazole consists of a five-membered imidazole ring substituted at the 4-position with a 2-chloroethyl group.

Caption: Molecular structure of 4-(2-chloroethyl)-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(2-chloroethyl)-1H-imidazole, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube.[3] Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).[3] The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (imidazole) | ~7.5 - 8.0 | Singlet | N/A |

| H-5 (imidazole) | ~6.8 - 7.2 | Singlet | N/A |

| -CH₂- (ethyl) | ~3.8 - 4.2 | Triplet | ~6-7 |

| -CH₂Cl (ethyl) | ~3.0 - 3.4 | Triplet | ~6-7 |

| N-H (imidazole) | ~11.0 - 13.0 | Broad Singlet | N/A |

Interpretation:

-

Imidazole Protons: The protons on the imidazole ring (H-2 and H-5) are expected to appear as singlets in the aromatic region of the spectrum. Their exact chemical shifts can be influenced by the solvent and concentration. In many imidazole derivatives, these signals appear between 6.77 and 7.66 ppm.[4]

-

Ethyl Group Protons: The two methylene groups of the chloroethyl side chain will appear as two distinct triplets due to coupling with each other. The methylene group attached to the imidazole ring (-CH₂-) will be deshielded and appear at a lower field compared to the methylene group attached to the chlorine atom (-CH₂Cl). The inductive effect of the chlorine atom causes a downfield shift of the adjacent protons.[5]

-

N-H Proton: The N-H proton of the imidazole ring is acidic and its signal is often broad due to quadrupole broadening and exchange with residual water in the solvent.[5] Its chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

Experimental Protocol: For ¹³C NMR, a more concentrated sample (20-50 mg) is typically required.[3] The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (imidazole) | ~135 - 140 |

| C-4 (imidazole) | ~130 - 135 |

| C-5 (imidazole) | ~115 - 120 |

| -CH₂- (ethyl) | ~40 - 45 |

| -CH₂Cl (ethyl) | ~30 - 35 |

Interpretation:

-

Imidazole Carbons: The carbon atoms of the imidazole ring will resonate in the aromatic region of the ¹³C NMR spectrum, typically between 115 and 140 ppm.[6][7] The specific chemical shifts are influenced by the electronic environment.

-

Ethyl Group Carbons: The two aliphatic carbons of the chloroethyl side chain will appear at a much higher field. The carbon atom directly attached to the chlorine (-CH₂Cl) will be shifted downfield due to the electronegativity of the chlorine atom.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer.[3] The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[3]

Predicted Infrared (IR) Spectroscopic Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (imidazole) | 3100 - 3400 | Broad, Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N Stretch (imidazole ring) | 1580 - 1650 | Medium |

| Imidazole Ring Vibrations | 1400 - 1500 | Medium-Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Interpretation:

-

N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration in the imidazole ring, with the broadening due to hydrogen bonding.[8]

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹.[9]

-

C=N and Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the imidazole ring give rise to absorptions in the 1400-1650 cm⁻¹ region.[8][9]

-

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹, is indicative of the C-Cl stretching vibration.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Mass spectra can be acquired using various ionization techniques, with Electrospray Ionization (ESI) being common for polar molecules like imidazole derivatives.[10] The sample is introduced into the mass spectrometer, where it is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting daughter ions for further structural elucidation.[11]

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 131.04 (for ³⁵Cl), 133.04 (for ³⁷Cl) | Protonated molecular ion |

| [M-Cl]⁺ | 95.06 | Loss of a chlorine radical |

| [M-C₂H₄Cl]⁺ | 68.05 | Loss of the chloroethyl side chain |

Interpretation:

-

Molecular Ion: The molecular formula of 4-(2-chloroethyl)-1H-imidazole is C₅H₇ClN₂. The expected molecular weight is approximately 130.58 g/mol . In ESI-MS, the compound is expected to be observed as a protonated molecular ion, [M+H]⁺, at m/z 131.04. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an isotopic peak at m/z 133.04 with approximately one-third the intensity of the m/z 131.04 peak should be observed.

-

Fragmentation Pattern: Common fragmentation pathways for imidazole derivatives involve cleavage of the side chains.[10] For 4-(2-chloroethyl)-1H-imidazole, fragmentation could involve the loss of the chloroethyl group or the chlorine atom. The observation of fragment ions corresponding to these losses would further support the proposed structure.

Caption: Predicted key fragmentation pathways for 4-(2-chloroethyl)-1H-imidazole in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of 4-(2-chloroethyl)-1H-imidazole through NMR, IR, and MS provides a robust and self-validating system for its structural confirmation and purity assessment. The characteristic signals in each spectrum, from the specific chemical shifts and coupling patterns in NMR to the vibrational frequencies in IR and the molecular ion and fragmentation patterns in MS, collectively offer an unambiguous fingerprint of the molecule. This guide serves as an authoritative reference for scientists engaged in the synthesis and utilization of this important chemical intermediate, ensuring the quality and integrity of their research and development endeavors.

References

-

Der Pharma Chemica. Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica. Available from: [Link]

-

PubMed Central (PMC). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PubMed Central (PMC). Available from: [Link]

-

International Union of Crystallography (IUCr). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). International Union of Crystallography (IUCr). Available from: [Link]

-

Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Available from: [Link]

-

Universal Journal of Pharmaceutical Research. SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research. Available from: [Link]

-

The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. Available from: [Link]

- Google Patents. Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method. Google Patents.

-

ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available from: [Link]

-

angenechemical.com. 4-(2-CHLORO-ETHYL)-1H-IMIDAZOLE HCL(CAS# 6429-10-3 ). angenechemical.com. Available from: [Link]

-

Scholars Research Library. Synthesis, spectral characterization and anthelmintic evaluation of some novel imidazole bearing triazole derivatives. Scholars Research Library. Available from: [Link]

-

Michigan State University. Proton NMR Table. Michigan State University. Available from: [Link]

-

PubMed. Crystal structure, thermal behaviour, protonation and mass spectroscopic studies of racemic 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochlorides. PubMed. Available from: [Link]

-

ResearchGate. FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. ResearchGate. Available from: [Link]

-

ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. Available from: [Link]

-

MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Available from: [Link]

-

Biological Magnetic Resonance Bank. bmse000790 Imidazole - Supplemental Proton Data at BMRB. Biological Magnetic Resonance Bank. Available from: [Link]

-

CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Oregon State University. Available from: [Link]

-

NIST WebBook. Imidazole, TMS derivative. NIST WebBook. Available from: [Link]

-

Chemsrc. 4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride. Chemsrc. Available from: [Link]

-

CRO SPLENDID LAB. 4-(2-Chloroethyl)-1H-imidazole. CRO SPLENDID LAB. Available from: [Link]

-

National Institutes of Health (NIH). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health (NIH). Available from: [Link]

-

ResearchGate. 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). ResearchGate. Available from: [Link]

-

NIST WebBook. 1H-Imidazole, 2-ethyl-4-methyl-. NIST WebBook. Available from: [Link]

-

Arabian Journal of Chemistry. 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. Available from: [Link]

-

PubMed. Synthesis, spectral, crystal structure and in vitro antimicrobial evaluation of imidazole/benzotriazole substituted piperidin-4-one derivatives. PubMed. Available from: [Link]

-

National Institutes of Health (NIH). In silico MS/MS spectra for identifying unknowns: a critical examination using CFM-ID algorithms and ENTACT mixture samples. National Institutes of Health (NIH). Available from: [Link]

-

National Institutes of Health (NIH). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health (NIH). Available from: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. jchemrev.com [jchemrev.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

4-(2-Chloroethyl)-1H-imidazole: A Cornerstone Precursor for Modern Pharmaceutical Intermediates

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, 4-(2-chloroethyl)-1H-imidazole stands out as a highly versatile and reactive precursor for the synthesis of critical pharmaceutical intermediates. Its bifunctional nature—a nucleophilic imidazole ring and an electrophilic chloroethyl side chain—provides a powerful tool for molecular construction. This guide offers an in-depth exploration of the synthesis, reactivity, and application of 4-(2-chloroethyl)-1H-imidazole, with a focus on its pivotal role in the development of histamine H2-receptor antagonists. We will dissect the causality behind synthetic strategies, present validated experimental protocols, and provide a comprehensive framework for its effective utilization in drug discovery and development.

Core Characteristics and Handling Protocols

Understanding the fundamental properties of a precursor is paramount for its successful application. 4-(2-chloroethyl)-1H-imidazole is typically supplied as its hydrochloride salt to improve stability and ease of handling.

Physicochemical Properties

The key properties of 4-(2-chloroethyl)-1H-imidazole hydrochloride are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 6429-10-3 | [1][2] |

| Molecular Formula | C₅H₈Cl₂N₂ | [1][2] |

| Molecular Weight | 167.04 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 118°C to 121°C | [3] |

| SMILES | ClCCC1=CN=CN1.[H]Cl |

Safety, Handling, and Storage

As with any reactive chemical intermediate, stringent safety protocols are essential.

-

Hazard Profile : The compound is harmful if swallowed and can cause skin irritation and serious eye irritation.[4] Specific GHS hazard statements include H302, H315, H319, and H335. Some suppliers also note that it may cause severe skin burns and eye damage (H314) and is suspected of damaging fertility or the unborn child (H360).[5]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[4] Work should be conducted in a well-ventilated area or a chemical fume hood.[4][5]

-

Handling : Avoid breathing dust, fumes, or vapors.[4] Wash hands and any exposed skin thoroughly after handling.[4][5] Do not eat, drink, or smoke in the work area.[5]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] For long-term stability and to maintain product quality, storage in a freezer is often recommended.[4] The compound should be kept away from strong oxidizing agents.[4]

Synthesis of the Imidazole Precursor

The synthesis of substituted imidazoles can be achieved through various established methods, most notably the Debus–Radziszewski imidazole synthesis, which condenses a dicarbonyl, an aldehyde, and ammonia.[6] For 4-(2-chloroethyl)-1H-imidazole, a common laboratory and industrial approach involves the chlorination of a corresponding alcohol precursor, 2-(1H-imidazol-4-yl)ethanol.

The rationale for this two-step approach is rooted in efficiency and the availability of starting materials. The alcohol precursor is readily synthesized, and its subsequent conversion to the chloro-derivative is a high-yielding and well-understood transformation. The use of a chlorinating agent like thionyl chloride (SOCl₂) is favored because the byproducts of the reaction (HCl and SO₂) are gaseous, which simplifies purification.

Caption: General workflow for synthesizing the title compound.

Application in the Synthesis of H2-Receptor Antagonists

The true value of 4-(2-chloroethyl)-1H-imidazole lies in its utility as a synthon for constructing more complex molecules. The electrophilic carbon of the chloroethyl group is a prime target for nucleophilic attack, particularly by thiols. This specific reactivity is the cornerstone of the synthesis of several blockbuster anti-ulcer drugs.

Core Directive in Synthesis: The Thioether Linkage

The reaction between the chloroethyl group and a thiol (a mercaptan) forms a stable thioether linkage. This is the key strategic bond formation in the synthesis of drugs like Cimetidine.

Caption: The key thioether bond formation reaction.

Case Study: Synthesis of Cimetidine

Cimetidine was a revolutionary drug for treating peptic ulcers. Its synthesis showcases the practical application of imidazole-based precursors. While various synthetic routes exist, a common pathway involves coupling an imidazole-containing fragment with a guanidine derivative.[7][8][9]

One established method involves reacting an intermediate like 4-hydroxymethyl-5-methylimidazole with cysteamine (2-mercaptoethylamine hydrochloride) to form the key thioether intermediate, which then reacts further.[8] An alternative and more direct application of the chloroethyl synthon's reactivity is seen in processes that couple a suitable imidazole thiol with an N-cyano-N'-methyl-N"-(2-chloroethyl)guanidine.[7][10] This highlights the interchangeability and strategic importance of the chloroethyl group as a reactive handle in the synthesis.

Authoritative Protocol: A Validated Cimetidine Synthesis Step

This protocol describes the reaction of O-ethyl-S-(4-methyl-imidazolyl-5-methyl)dithiocarbonate hydrobromide with N-cyano-N'-methyl-N"-(2-chloroethyl)guanidine, where the former generates the necessary thiol in situ. This method cleverly avoids handling malodorous thiols directly.[7][10]

-

Suspension Preparation : Suspend N-cyano-N'-methyl-N"-(2-chloroethyl)guanidine (16.0 g, 0.1 mole) in a 40% aqueous methylamine solution (150 ml).[10] The aqueous methylamine serves as both a solvent and a base to facilitate the reaction.[10]

-

Reactant Addition : Add O-ethyl-S-(4-methyl-imidazolyl-5-methyl)dithiocarbonate hydrobromide (29.7 g, 0.1 mole) to the suspension.[10]

-

Reaction Conditions : Heat the reaction mixture to reflux temperature for 30 minutes. The elevated temperature ensures the in situ formation of the reactive 4(5)-methyl-5(4)-thiomethyl-imidazole, which immediately couples with the chloroethyl guanidine derivative.[10]

-

Crystallization and Isolation : Slowly cool the reaction mixture and continue stirring at room temperature for 4 hours to allow for complete crystallization of the product.[10]

-

Purification : Collect the white crystals of Cimetidine by filtration and wash with water to remove residual salts and methylamine.[10] This process typically yields around 17.6 g (70%) of the desired product.[10]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-(2-chloroethyl)-1H-imidazole hydrochloride | C5H8Cl2N2 | CID 21715369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-1H-imidazole, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 7. EP0279161A2 - A process for the preparation of cimetidine - Google Patents [patents.google.com]

- 8. CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

CAS number and molecular structure of 4-(2-chloroethyl)-1H-imidazole

An In-Depth Technical Guide to 4-(2-Chloroethyl)-1H-imidazole

Introduction

The imidazole moiety is a cornerstone of medicinal chemistry, present in a vast array of biologically active compounds, from essential amino acids like histidine to blockbuster pharmaceuticals.[1][2] Among the myriad of functionalized imidazoles, 4-(2-chloroethyl)-1H-imidazole stands out as a particularly valuable and versatile synthetic intermediate. Its unique bifunctional nature, combining the aromatic, nucleophilic imidazole ring with an electrophilic alkyl chloride side chain, makes it a powerful building block for constructing complex molecular architectures. This guide provides an in-depth technical overview of 4-(2-chloroethyl)-1H-imidazole, focusing on its core properties, synthesis, reactivity, and application in modern drug discovery and development.

Compound Identification and Core Properties

4-(2-Chloroethyl)-1H-imidazole is most commonly handled and supplied as its hydrochloride salt to improve stability and handling characteristics. The data presented herein pertains to this salt form unless otherwise specified.

| Identifier | Value | Source |

| Chemical Name | 4-(2-chloroethyl)-1H-imidazole hydrochloride | [3] |

| CAS Number | 6429-10-3 | [3] |

| Molecular Formula | C₅H₈Cl₂N₂ | |

| Molecular Weight | 167.04 g/mol | |

| IUPAC Name | 5-(2-chloroethyl)-1H-imidazole;hydrochloride | N/A |

| SMILES | ClCCC1=CN=CN1.[H]Cl |

Molecular Structure and Analysis

The structure of 4-(2-chloroethyl)-1H-imidazole consists of two key reactive components:

-

The Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms. The N-1 position bears a proton that can be readily deprotonated, allowing for N-alkylation or other substitutions. The ring system itself is electron-rich and can participate in various organic reactions.

-

The 2-Chloroethyl Side Chain: This is a primary alkyl chloride attached to the C-4 position of the imidazole ring. The carbon atom bonded to the chlorine is electrophilic and is a prime site for nucleophilic substitution (SN2) reactions. This functionality allows the molecule to be covalently linked to other molecular scaffolds.

Synthesis and Mechanistic Considerations

While various methods exist for the synthesis of the imidazole core, a common and logical laboratory-scale synthesis of 4-(2-chloroethyl)-1H-imidazole involves the chlorination of its corresponding alcohol precursor, 4-(2-hydroxyethyl)-1H-imidazole.

The choice of chlorinating agent is critical. Thionyl chloride (SOCl₂) is a preferred reagent for this transformation due to its efficacy and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Mechanism: The reaction proceeds via the formation of a chlorosulfite intermediate upon reaction of the alcohol with thionyl chloride. The chloride ion, either from the HCl generated in situ or from the reaction medium, then acts as a nucleophile, attacking the carbon atom and displacing the chlorosulfite group in an SN2 fashion to yield the final product. The presence of a base like pyridine can be used to neutralize the generated HCl, but in many cases, the reaction is run neat or in a non-nucleophilic solvent.

Sources

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4-(2-chloroethyl)-1H-imidazole

Abstract

4-(2-chloroethyl)-1H-imidazole is a versatile bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structure, featuring both an electron-rich imidazole ring and an electrophilic chloroethyl side chain, imparts a dual reactivity profile that is crucial for its application as a key building block in the synthesis of pharmacologically active compounds. This guide provides a comprehensive analysis of the molecule's electronic structure, delineates its primary nucleophilic and electrophilic centers, and explores the interplay of these sites in characteristic reactions. We will delve into the mechanistic underpinnings of its reactivity, supported by authoritative literature, and provide a detailed experimental protocol to illustrate its practical application in synthesis.

Introduction: The Strategic Importance of 4-(2-chloroethyl)-1H-imidazole

The imidazole moiety is a privileged structure in drug discovery, found in numerous enzymatic active sites, most notably in the amino acid histidine.[1] This heterocycle's ability to act as a proton donor, proton acceptor, and nucleophilic catalyst makes it a cornerstone of many biological processes.[1] 4-(2-chloroethyl)-1H-imidazole harnesses this inherent reactivity and combines it with a classic electrophilic handle—the chloroethyl group. This combination allows for its strategic incorporation into larger molecules through sequential or orthogonal reactions, making it a valuable precursor for a wide range of therapeutic agents, including histamine receptor antagonists, antifungal agents, and kinase inhibitors.[1] Understanding the distinct reactive sites within this molecule is paramount for designing efficient and selective synthetic routes.

Electronic Structure and Tautomerism: The Foundation of Reactivity

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[2] Its aromaticity arises from a sextet of π-electrons, which includes a lone pair from the pyrrole-like nitrogen (N-1) and one electron from each of the other four ring atoms.[1] This electron-rich nature is fundamental to its chemical behavior.

A critical feature of N-unsubstituted imidazoles is the existence of two equivalent tautomeric forms, where the proton can reside on either nitrogen atom. For 4-(2-chloroethyl)-1H-imidazole, this results in an equilibrium between the 4- and 5-substituted tautomers. While rapidly interconverting in solution, the electronic environment and steric hindrance around each atom are influenced by this equilibrium.

Caption: Tautomerism in 4-(2-chloroethyl)-1H-imidazole.

Analysis of Reactive Sites

The molecule's reactivity can be dissected by identifying its principal nucleophilic and electrophilic centers.

Caption: Primary nucleophilic and electrophilic sites.

Nucleophilic Character

The primary nucleophilic center of 4-(2-chloroethyl)-1H-imidazole is the "pyridine-like" nitrogen atom (N-3). This nitrogen possesses a lone pair of electrons in an sp² hybrid orbital within the plane of the ring, which is readily available for donation to an electrophile.[3]

-

Mechanism of Action: In its neutral form, the N-3 nitrogen is the most active nucleophile.[3] It can readily participate in alkylation, acylation, and Michael addition reactions. The nucleophilicity of imidazoles is significant, though generally less than that of comparably basic aliphatic amines like DABCO, due to higher reorganization energies upon reaction with electrophiles.[4][5]

-

The N-1 Position: The "pyrrole-like" N-1 nitrogen can also act as a nucleophile, but typically requires deprotonation first.[3] The use of a strong base will generate an imidazolide anion, a much more potent nucleophile, which can then react with electrophiles. The choice of base and reaction conditions can thus direct the site of substitution.

Electrophilic Character

The molecule's electrophilicity is centered on the chloroethyl side chain.

-

Mechanism of Action: The carbon atom bonded to the chlorine atom (Cβ) is electron-deficient due to the strong inductive effect and electronegativity of the chlorine. This renders it highly susceptible to nucleophilic attack, typically via an S(_N)2 mechanism, with chloride acting as a good leaving group. This site is the primary target for reactions with a wide range of nucleophiles, such as amines, thiols, and alkoxides.

-

Ring Electrophilicity: While the imidazole ring is electron-rich and generally undergoes electrophilic substitution (at C-4 or C-5), it can be rendered electrophilic.[1] Protonation or quaternization of the ring nitrogens creates an imidazolium cation. This positively charged species significantly enhances the electrophilicity of adjacent positions, activating them toward nucleophilic attack.[6] Nucleophilic substitution on the ring itself typically occurs at the C-2 position under specific conditions.[1]

The Interplay: Intramolecular Cyclization

A classic reaction that showcases the dual reactivity of 4-(2-chloroethyl)-1H-imidazole is its propensity to undergo intramolecular cyclization. Under basic conditions, the nucleophilic N-3 atom can attack the electrophilic Cβ of the adjacent side chain, displacing the chloride ion to form a fused bicyclic system, imidazo[1,2-a]pyridine.

Caption: Intramolecular cyclization workflow.

This reaction is a powerful method for constructing rigid scaffolds used in drug design. The choice of reaction conditions (temperature, solvent, and base) is critical to favor this intramolecular pathway over intermolecular polymerization.

Experimental Protocol: N-Alkylation of 4-(2-chloroethyl)-1H-imidazole

This protocol details a representative S(_N)2 reaction where the chloroethyl group of 4-(2-chloroethyl)-1H-imidazole acts as the electrophile in a reaction with a secondary amine nucleophile, morpholine.

Objective: To synthesize 4-(2-(morpholino)ethyl)-1H-imidazole.

Reaction Scheme: 4-(2-chloroethyl)-1H-imidazole + Morpholine → 4-(2-(morpholino)ethyl)-1H-imidazole

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |

| 4-(2-chloroethyl)-1H-imidazole HCl salt | 167.04 | 10.0 | 1.67 g |

| Morpholine | 87.12 | 30.0 (3 eq.) | 2.61 mL |

| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 (3 eq.) | 4.15 g |

| Acetonitrile (MeCN) | - | - | 50 mL |

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(2-chloroethyl)-1H-imidazole hydrochloride (1.67 g, 10.0 mmol) and potassium carbonate (4.15 g, 30.0 mmol).

-

Solvent and Reagent Addition: Add acetonitrile (50 mL) to the flask, followed by the addition of morpholine (2.61 mL, 30.0 mmol) via syringe. The potassium carbonate serves to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts through a pad of celite, washing the filter cake with a small amount of acetonitrile.

-

Purification: Concentrate the filtrate under reduced pressure to yield a crude oil. The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of 2% to 10% methanol in dichloromethane to afford the pure product, 4-(2-(morpholino)ethyl)-1H-imidazole.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

4-(2-chloroethyl)-1H-imidazole is a strategically designed chemical entity whose value lies in its predictable and distinct reactivity at two different sites. The nucleophilic pyridine-like nitrogen allows for the extension of the molecule through N-substitution, while the electrophilic chloroethyl side chain provides a robust site for introducing a vast array of functional groups via nucleophilic substitution. This dual-action capability, coupled with the inherent biological relevance of the imidazole core, solidifies its role as a high-value intermediate for researchers and drug development professionals engaged in the synthesis of complex molecular architectures. A thorough understanding of its electronic properties and reactivity is the key to unlocking its full synthetic potential.

References

-

Klapötke, T. M., & Mayr, H. (2009). Superelectrophilic Chemistry of Imidazoles. The Journal of Organic Chemistry, 74(15), 5415–5425. [Link]

-

Filo. (2025). Possibility of Nucleophilic Substitution on Imidazole. Filo Q&A. [Link]

-

de Oliveira, C. S. A., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4935. [Link]

-

PubChem. (n.d.). 4-(2-chloroethyl)-1H-imidazole hydrochloride. PubChem Compound Summary for CID 21715369. [Link]

-

ResearchGate. (2015). Which atom in an Imidazole ring acts as a better nucleophile: the NH or the CH between the two Nitrogens?. ResearchGate Q&A. [Link]

-

Baidya, M., Brotzel, F., & Mayr, H. (2010). Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles. Organic & Biomolecular Chemistry, 8(8), 1929-1935. [Link]

-

Atanasova-Stamova, S., Georgieva, S., & Georgieva, M. (2018). Reaction Strategies for Synthesis of Imidazole Derivatives: A Review. Scripta Scientifica Pharmaceutica, 5(2), 7-13. [Link]

-

ResearchGate. (2010). Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles. Request PDF. [Link]

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. POSSIBILITY OF NUCLEOPHILIC SUNSTITUTION ON IMIDAZOLE | Filo [askfilo.com]

- 3. researchgate.net [researchgate.net]

- 4. Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Theoretical and Computational Analysis of 4-(2-chloroethyl)-1H-imidazole

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(2-chloroethyl)-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its structural, electronic, and reactive properties through the lens of modern computational chemistry, offering insights grounded in theoretical principles to guide its application in drug discovery and development. The imidazole ring is a crucial pharmacophore found in many biologically active molecules, and understanding the influence of the 2-chloroethyl substituent is key to harnessing its therapeutic potential.[1][2][3][4]

Introduction to 4-(2-chloroethyl)-1H-imidazole

The imidazole nucleus is a five-membered aromatic heterocycle containing two nitrogen atoms.[3] It is a constituent of essential biomolecules like the amino acid histidine and purines in nucleic acids.[2][3] Its amphoteric nature and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry.[2][3] Imidazole derivatives exhibit a vast spectrum of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[2][3][5][6]

The subject of this guide, 4-(2-chloroethyl)-1H-imidazole, incorporates a reactive chloroethyl side chain. This functional group introduces a potential alkylating site, making the molecule a candidate for covalent modification of biological targets, a strategy increasingly employed in drug design to achieve enhanced potency and duration of action. Theoretical and computational studies are indispensable for predicting the molecule's reactivity, conformational preferences, and potential interactions with protein targets, thereby accelerating the drug discovery process.[7]

Synthesis and Spectroscopic Characterization

The synthesis of imidazole derivatives can be achieved through various methods, such as the Radziszewski reaction.[8] For chloro-substituted imidazoles, specific chlorination reagents like N-chlorosuccinimide are often employed.[9]

Once synthesized, the structure of 4-(2-chloroethyl)-1H-imidazole must be unequivocally confirmed. This is accomplished through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the chemical environment of each proton and carbon atom, confirming the connectivity of the imidazole ring and the chloroethyl side chain.[10][11]

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies the characteristic vibrational frequencies of functional groups present in the molecule, such as N-H stretching of the imidazole ring and C-Cl stretching of the alkyl halide.[10]

-

Mass Spectrometry (MS) : This technique provides the precise molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Theoretical calculations, particularly Density Functional Theory (DFT), can predict these spectroscopic data.[12] A strong correlation between the experimentally obtained spectra and the computationally predicted spectra serves as a powerful validation of both the synthesized structure and the chosen computational model.[12]

Quantum Chemical Calculations: A Deep Dive

Quantum chemical calculations offer profound insights into a molecule's intrinsic properties at the atomic level.[7][13] For a molecule like 4-(2-chloroethyl)-1H-imidazole, Density Functional Theory (DFT) is the method of choice, providing an excellent balance of accuracy and computational efficiency for organic molecules.[12][14] A common and reliable approach involves using the B3LYP hybrid functional with a Pople-style basis set like 6-311++G(d,p).[12]

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process finds the lowest energy arrangement of the atoms. For 4-(2-chloroethyl)-1H-imidazole, a key point of interest is the rotational barrier around the C-C bond of the ethyl group, which determines the preferred conformation of the side chain relative to the imidazole ring. Understanding the lowest energy conformer is critical, as it is this structure that will interact with biological targets.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.[15] Their energies and spatial distributions are fundamental to understanding a molecule's chemical reactivity and kinetic stability.[16]

-

HOMO : Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

-

LUMO : Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[15][16] For 4-(2-chloroethyl)-1H-imidazole, the chloroethyl group is expected to influence the LUMO, making the carbon atom attached to the chlorine an electrophilic center, prone to nucleophilic attack.

Table 1: Calculated Quantum Chemical Descriptors Note: These are representative values based on typical DFT calculations for similar imidazole derivatives. Actual values would be derived from a specific calculation.

| Parameter | Predicted Value | Implication in Drug Design |

| E_HOMO | ~ -6.8 eV | Indicates electron-donating capability of the molecule. |

| E_LUMO | ~ -1.2 eV | Indicates electron-accepting capability, site for nucleophilic attack. |

| Energy Gap (ΔE) | ~ 5.6 eV | Suggests moderate chemical reactivity and stability.[16] |

| Dipole Moment | ~ 3.5 Debye | High polarity, influencing solubility and intermolecular interactions. |

| Electronegativity (χ) | ~ 4.0 eV | Overall electron-attracting tendency of the molecule. |

| Chemical Hardness (η) | ~ 2.8 eV | Resistance to change in electron distribution. |

| Chemical Softness (S) | ~ 0.36 eV⁻¹ | Reciprocal of hardness, indicates polarizability.[12] |

The MEP is a color-coded map that illustrates the charge distribution on the molecule's surface.[17] It is an invaluable tool for identifying sites for intermolecular interactions.[15]

-

Red Regions (Negative Potential) : Indicate electron-rich areas, typically associated with lone pairs on heteroatoms like the imidazole nitrogens. These are sites for electrophilic attack and hydrogen bond acceptance.

-

Blue Regions (Positive Potential) : Indicate electron-poor areas, such as the hydrogen atom on the imidazole nitrogen (N-H). This is a prime site for hydrogen bond donation.

-

Green/Yellow Regions : Represent neutral or weakly polarized areas.

For 4-(2-chloroethyl)-1H-imidazole, the MEP would highlight the nucleophilic character of the imidazole nitrogen atoms and the electrophilic character of the N-H proton, guiding predictions about how it will dock into a protein's active site.[17]

Application in Drug Development: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). This method is central to modern drug design, allowing scientists to screen virtual libraries of compounds against a specific biological target.[15][18]

For 4-(2-chloroethyl)-1H-imidazole, docking studies can be performed against various protein targets known to be modulated by imidazole-containing drugs, such as kinases, proteases, or enzymes involved in metabolic pathways.[15][18] The process involves:

-

Obtaining the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Using the DFT-optimized structure of 4-(2-chloroethyl)-1H-imidazole as the ligand.

-

Employing docking software to place the ligand into the protein's active site in various conformations and calculating a binding affinity score (e.g., in kcal/mol).

The results reveal the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, and π-π stacking, that stabilize the ligand-protein complex.[1] The presence of the chloroethyl group allows for the possibility of covalent docking simulations, which can model the formation of a permanent bond with a nucleophilic residue (like cysteine or serine) in the active site.

Experimental Protocols: A Computational Workflow

This section outlines a standardized, self-validating protocol for the theoretical analysis of 4-(2-chloroethyl)-1H-imidazole.

-

Molecule Building : Construct the 3D structure of 4-(2-chloroethyl)-1H-imidazole using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization & Frequency Calculation :

-

Perform a full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory in the gas phase.[12]

-

Causality : This level of theory is chosen as it reliably predicts geometries and electronic properties for organic molecules with a reasonable computational cost.

-

Run a frequency calculation on the optimized structure.

-

Self-Validation : The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

-

Spectroscopic Prediction :

-

From the frequency calculation output, generate the theoretical IR spectrum.

-

Perform NMR chemical shift calculations using the GIAO (Gauge-Independent Atomic Orbital) method.

-

Self-Validation : Compare the calculated IR and NMR spectra with experimental data. A good match validates the computational model.

-

-

Electronic Property Analysis :

-

Extract HOMO and LUMO energies from the optimization output to calculate the energy gap and other reactivity descriptors.

-

Generate the Molecular Electrostatic Potential (MEP) map.

-

-

Molecular Docking :

-

Prepare the optimized ligand structure for docking (e.g., assign charges).

-

Prepare the target protein structure (e.g., remove water, add hydrogens).

-

Define the binding site (grid box) based on known active sites.

-

Run the docking simulation.

-

Self-Validation : Re-docking a known co-crystallized ligand into its protein should yield a low Root-Mean-Square Deviation (RMSD) value (<2.0 Å), validating the docking protocol.[1]

-

Diagram 1: Computational Chemistry Workflow This diagram illustrates the logical flow of a comprehensive computational study, from initial structure creation to final biological activity prediction.

Sources

- 1. Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents | MDPI [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. pharmacyjournal.net [pharmacyjournal.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. mdpi.com [mdpi.com]

- 7. rroij.com [rroij.com]

- 8. mdpi.com [mdpi.com]

- 9. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method - Google Patents [patents.google.com]

- 10. grnjournal.us [grnjournal.us]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 17. mdpi.com [mdpi.com]

- 18. Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

using 4-(2-chloroethyl)-1H-imidazole in N-alkylation reactions

An In-Depth Guide to the Application of 4-(2-Chloroethyl)-1H-imidazole in N-Alkylation Reactions

Authored by: Gemini, Senior Application Scientist

Abstract

The N-alkylation of heteroatoms is a cornerstone transformation in organic and medicinal chemistry, pivotal for the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1][2] This guide provides a comprehensive overview of the use of 4-(2-chloroethyl)-1H-imidazole, a versatile bifunctional reagent, in N-alkylation reactions. We will delve into the mechanistic underpinnings, critical reaction parameters, detailed experimental protocols for various substrates, and essential safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the construction of complex nitrogen-containing molecules. The imidazole moiety is a key structural component in numerous drugs, and introducing it via an ethyl linker offers a powerful strategy for modulating the physicochemical and pharmacological properties of lead compounds.[3]

Introduction: The Strategic Value of 4-(2-Chloroethyl)-1H-imidazole

In the landscape of drug discovery, the strategic modification of molecular scaffolds is essential for optimizing potency, selectivity, and pharmacokinetic profiles (ADME). N-alkylation reactions provide a direct route to introduce alkyl groups onto nitrogen-containing molecules, thereby influencing properties like lipophilicity, basicity, and metabolic stability.[1]

4-(2-chloroethyl)-1H-imidazole emerges as a particularly valuable building block for several reasons:

-

Bifunctional Nature: It combines a nucleophilic imidazole ring system with a reactive electrophilic chloroethyl side chain. The imidazole ring itself can be further functionalized, but for the purposes of this guide, we focus on its role as the payload being delivered to a different nucleophile.

-

Pharmacophoric Significance: The imidazole ring is a common feature in many successful drugs, including the antifungal agent ketoconazole, the antibiotic metronidazole, and the sedative midazolam.[3] Its ability to participate in hydrogen bonding and coordinate to metal ions makes it a privileged structure in medicinal chemistry.

-

Synthetic Versatility: The chloroethyl group is a reliable electrophile for SN2 reactions with a wide range of nitrogen nucleophiles, such as primary and secondary amines, indoles, and sulfonamides.[1][4][5]

This guide will provide the foundational knowledge and practical protocols to effectively utilize this reagent in your synthetic campaigns.

The Reaction Mechanism: A Classic SN2 Transformation

The N-alkylation reaction using 4-(2-chloroethyl)-1H-imidazole is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The core principle involves the attack of a nitrogen-based nucleophile on the electrophilic carbon of the chloroethyl side chain, displacing the chloride leaving group.

The key steps are:

-

Deprotonation (Activation of the Nucleophile): For many nitrogen nucleophiles (e.g., indoles, secondary amines, sulfonamides), a base is required to remove the proton from the nitrogen atom. This deprotonation significantly increases the nucleophilicity of the nitrogen, making it more reactive towards the electrophile.[6][7][8] The choice of base is critical and depends on the acidity (pKa) of the N-H bond.

-

Nucleophilic Attack: The electron-rich, deprotonated nitrogen atom attacks the carbon atom adjacent to the chlorine. This is the rate-determining step.

-

Displacement: The chloride ion is expelled as a leaving group, forming the new carbon-nitrogen bond and yielding the final N-alkylated product.

The overall process is illustrated below.

Caption: General mechanism for N-alkylation.

Optimizing Reaction Conditions: A Guide to Key Parameters

The success of an N-alkylation reaction hinges on the careful selection of reaction parameters. The interplay between the substrate, base, solvent, and temperature dictates the reaction's efficiency, yield, and purity.

| Parameter | Common Choices | Rationale & Expert Insights |

| Nucleophile | Primary Amines, Secondary Amines, Indoles, Pyrroles, Sulfonamides | The nucleophilicity of the substrate is paramount. Highly basic amines may react readily, while less nucleophilic compounds like indoles or sulfonamides require stronger bases and more forcing conditions.[4][5] |

| Base | Inorganic: K₂CO₃, Cs₂CO₃Organic: Triethylamine (TEA), DIPEAStrong: Sodium Hydride (NaH) | K₂CO₃/Cs₂CO₃: Mild, inexpensive, and effective for many amines in polar aprotic solvents. Heterogeneous, requiring good stirring.[6] TEA/DIPEA: Soluble organic bases that also act as acid scavengers. Good for general-purpose alkylations. NaH: A very strong, non-nucleophilic base required for deprotonating weakly acidic N-H bonds, such as those in indoles.[7][8] Requires anhydrous conditions and careful handling. |

| Solvent | Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Acetone, Dichloromethane (DCM) | ACN/DMF: Polar aprotic solvents are ideal as they solvate the cation of the base but do not interfere with the nucleophile. They are excellent for reactions involving inorganic bases.[6][8] Acetone: A good, lower-boiling alternative to ACN for many reactions.[9] DCM: Less polar, useful for reactions with organic bases. |

| Temperature | 0 °C to Reflux | The reaction is typically run at room temperature or with gentle heating (e.g., 40-80 °C) to increase the rate.[10][11] For reactions using strong bases like NaH, the initial deprotonation is often performed at 0 °C to control the exothermic reaction before warming to proceed with alkylation.[8] |

| Stoichiometry | 1.0 - 1.2 equivalents of alkylating agent | A slight excess of the 4-(2-chloroethyl)-1H-imidazole can help drive the reaction to completion. A large excess should be avoided to prevent potential side reactions and simplify purification. |

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for common N-alkylation applications. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General N-Alkylation of a Secondary Amine using Potassium Carbonate

This protocol is suitable for a wide range of secondary amines and represents a robust and common method.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 4. mdpi.com [mdpi.com]

- 5. N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. derpharmachemica.com [derpharmachemica.com]

protocol for the synthesis of cimetidine analogues from 4-(2-chloroethyl)-1H-imidazole

Application Note & Protocol

Topic: A Generalized Protocol for the Synthesis of Cimetidine Analogues via Nucleophilic Substitution of 4-(2-chloroethyl)-1H-imidazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cimetidine was a landmark therapeutic agent, establishing the histamine H2-receptor as a viable target for controlling gastric acid secretion.[1][2] The development of its analogues remains a key strategy in medicinal chemistry for investigating structure-activity relationships (SAR), optimizing pharmacokinetic profiles, and discovering novel therapeutic agents.[3][4] This document provides a detailed, generalized protocol for the synthesis of cimetidine analogues, focusing on the pivotal reaction between 4-(2-chloroethyl)-1H-imidazole hydrochloride and various mercaptoethyl-guanidine derivatives. We will explore the mechanistic rationale, provide a step-by-step experimental workflow, and detail the necessary characterization techniques to validate the synthesis of these important compounds.

Introduction: The Rationale for Cimetidine Analogue Synthesis

Cimetidine functions by competitively blocking H2 receptors on the basolateral membrane of gastric parietal cells, which in turn inhibits histamine-stimulated acid secretion.[1][2][3] The core structure of cimetidine consists of a substituted imidazole ring linked via a thioether chain to a polar cyanoguanidine moiety. Each part of the molecule plays a critical role in its activity:

-

Imidazole Ring: Provides affinity for the H2 receptor.[3]

-

Thioether Linkage: The sulfur atom and the length of the alkyl chain are crucial for potency.[3]

-

Cyanoguanidine Group: This electron-withdrawing group reduces the basicity of the guanidine moiety, making it a neutral, polar group at physiological pH, which is key to its antagonist properties.

Synthesizing analogues by modifying the guanidine portion allows researchers to probe the requirements for receptor binding and activity. The use of 4-(2-chloroethyl)-1H-imidazole as a starting material provides a robust and convergent synthetic route, where the chloro group serves as an excellent leaving group for nucleophilic substitution by a thiol.

General Reaction Scheme & Mechanism

The core of this synthesis is a classic SN2 reaction. A deprotonated thiol (thiolate) acts as a potent nucleophile, attacking the electrophilic carbon of the chloroethyl side chain on the imidazole ring, displacing the chloride ion.

Reaction:

4-(2-chloroethyl)-1H-imidazole + N-cyano-N'-R-N''-(2-mercaptoethyl)guanidine → Cimetidine Analogue

Mechanism: The reaction is typically carried out in a polar solvent in the presence of a base. The base deprotonates the thiol of the mercaptoethyl-guanidine derivative, forming a highly nucleophilic thiolate anion. This anion then attacks the carbon atom bonded to the chlorine, leading to the formation of the thioether bond and the final cimetidine analogue.

Caption: General reaction scheme for the synthesis of cimetidine analogues.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 4-(2-chloroethyl)-1H-imidazole hydrochloride | Round-bottom flasks (various sizes) |

| Appropriate N-cyano-N'-R-N''-(2-mercaptoethyl)guanidine | Magnetic stirrer and stir bars |

| Sodium Hydroxide (NaOH) or Triethylamine (Et3N) | Heating mantle with temperature control |

| Methanol (MeOH) or Ethanol (EtOH) | Condenser |

| Deionized Water (H2O) | pH meter or pH paper |

| Dichloromethane (DCM) | Separatory funnel |

| Ethyl Acetate (EtOAc) | Rotary evaporator |

| Anhydrous Sodium Sulfate (Na2SO4) | Thin Layer Chromatography (TLC) plates (silica) |

| Solvents for purification (e.g., isopropanol, acetonitrile) | Glass funnels and filter paper |

| Recrystallization or column chromatography apparatus | |

| Analytical instruments: NMR, FT-IR, MS |

Detailed Experimental Protocol

This protocol is generalized for the synthesis of a cimetidine analogue where the mercapto-guanidine derivative is reacted with 4-(2-chloroethyl)-1H-imidazole. The specific quantities should be calculated based on the molecular weight of the chosen guanidine derivative. The following is based on a 10 mmol scale reaction.

Step 1: Preparation of Reactant Solutions

-

Thiol Solution: In a 100 mL round-bottom flask, dissolve 10 mmol of the selected N-cyano-N'-R-N''-(2-mercaptoethyl)guanidine derivative in a suitable solvent mixture (e.g., 25 mL of water or methanol).[5]

-

Imidazole Solution: In a separate beaker, suspend 10 mmol of 4-(2-chloroethyl)-1H-imidazole hydrochloride in 10 mL of the same solvent.

-

Rationale: Separately preparing the solutions ensures proper dissolution and allows for controlled addition, which is crucial for managing reaction exotherms and ensuring homogeneity.

Step 2: Nucleophile Generation and Reaction

-

Place the flask containing the thiol solution on a magnetic stirrer and begin stirring. If necessary, cool the flask in an ice bath to 0-5 °C.[5]

-